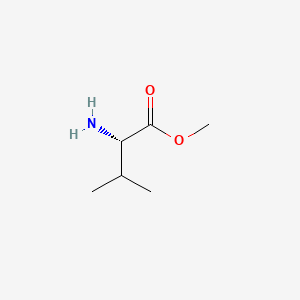

L-Valine, methyl ester

Overview

Description

L-Valine, methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aggregation-Induced Properties and Helical Self-Assembly

L-Valine methyl ester is utilized in novel molecular designs like L-Valine methyl ester-containing tetraphenylethene (Val-TPE). This molecule is notable for exhibiting aggregation-induced emission (AIE), aggregation-induced circular dichroism (AICD), circularly polarized luminescence (CPL), and the ability to self-assemble into helical nanofibers. These properties make it a candidate for advanced material applications (Li et al., 2014).

Pheromone Component in Entomology

In entomology, L-valine methyl ester has been identified as a major component of the sex pheromone released by female cranberry white grubs, Phyllophaga anxia. It plays a critical role in the species' mating behavior and has potential applications in pest control strategies (Zhang et al., 2004).

Stereochemical Analysis in Organic Chemistry

L-valine is explored as a derivatizing agent for stereochemical analysis in organic chemistry. It is particularly useful in the 1H-NMR spectrometry of diastereomeric esters, aiding in the determination of the configuration and enantiomeric composition of primary chiral alcohols (Andrade, 1998).

Analytical Purity in Pharmaceutical Applications

In the pharmaceutical industry, L-valine methyl ester hydrochloride's purity is crucial for the production of anti-hypertensive drugs. Gas chromatography methods have been developed and validated for this purpose, highlighting its significance in ensuring drug quality and safety (Shinde et al., 2013).

Proteomimetic Polyenes Development

The synthesis of 4-ethynylbenzoyl-l-valine methyl ester and its subsequent polymerization to create polyester with high molecular weight and stereoregularities is a significant development in the field of proteomimetic polyenes. These polymers demonstrate unique helical conformations induced by the chiral valine pendants, offering potential in biomimetic material science (Cheuk et al., 2003).

Inorganic Template for Complex Titania Architectures

L-Valine-based oligopeptides, including its methyl ester form, serve as efficient templates for creating complex titania architectures. They facilitate the formation of titania spheres, hollow tubes, and fibers, demonstrating the material's potentialin nanotechnology and material science (Mantion & Taubert, 2007).

Role in Gas Chromatography for Optical Isomer Resolution

N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, synthesized from L-valine, is used as a stationary phase in gas-liquid chromatography. Its application is vital for the resolution of optical isomers, especially in the separation of various classes of compounds, demonstrating its importance in analytical chemistry (Charles & Gil-av, 1980).

Investigation in Peptide Synthesis

L-valine methyl ester is significant in peptide synthesis studies. It has been used to investigate racemization during the synthesis of dipeptides, aiding in the understanding of peptide formation and stability, which is crucial in the field of biochemistry and drug development (Weygand et al., 1963).

Applications in Catalyzed Esterification Reactions

L-valine functionalized ionic liquid, incorporating L-valine methyl ester, has been used to catalyze esterification reactions. This demonstrates the compound's utility in green chemistry applications, where it enables environmentally friendly and efficient synthesis of esters (Karthikeyan et al., 2016).

Pheromone Study in Entomology

In entomology, L-valine methyl ester's role extends to the study of pheromone races in the scarab beetle Phyllophaga anxia. Its presence and ratio in pheromone blends significantly influence mating behavior and species interaction, providing insights for biological and ecological research (Robbins et al., 2008).

Mechanism of Action

Target of Action

L-Valine Methyl Ester, also known as L-Valine, methyl ester, is a derivative of the amino acid L-Valine It’s known that l-valine, the parent compound, plays a crucial role in muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body .

Mode of Action

It’s known that l-valine, the parent compound, is involved in preventing muscle breakdown by supplying the muscles with extra glucose for energy production during physical activity

Biochemical Pathways

L-Valine Methyl Ester is likely to be involved in the same biochemical pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) pathway, which includes valine, leucine, and isoleucine . These amino acids are key components of human and animal nutrition and are involved in various industrial applications . L-Valine is also a precursor in the penicillin biosynthetic pathway .

Pharmacokinetics

It’s known that amino acids like l-valine are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that l-valine, the parent compound, aids in preventing the breakdown of muscle and is known for inhibiting the transport of tryptophan across the blood-brain barrier

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of amino acids like l-valine

Biochemical Analysis

Cellular Effects

It is also involved in enhancing insulin sensitivity, preserving intestinal health, and optimizing lipid metabolism .

Molecular Mechanism

It is known that L-Valine, the parent compound, is involved in various metabolic pathways .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of L-Valine Methyl Ester in laboratory settings. It has been observed that L-Valine Methyl Ester exhibits aggregation-induced emission (AIE), aggregation-induced circular dichroism (AICD), circularly polarized luminescence (CPL), and the capacity to self-assemble into helical nanofibers .

Metabolic Pathways

L-Valine Methyl Ester, as a derivative of L-Valine, may be involved in the metabolic pathways of L-Valine. L-Valine is a branched-chain amino acid (BCAA) and is involved in various metabolic pathways .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193685 | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4070-48-8 | |

| Record name | L-Valine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-valine methyl ester?

A1: The molecular formula of L-valine methyl ester is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q2: Does L-valine methyl ester exhibit chirality?

A2: Yes, L-valine methyl ester is a chiral molecule. It exists as two enantiomers: (S)-L-valine methyl ester and (R)-L-valine methyl ester. The naturally occurring form is the (S)-enantiomer. []

Q3: What spectroscopic techniques are typically used to characterize L-valine methyl ester?

A3: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , ]

Q4: What is the significance of the circular dichroism (CD) spectra of polymers containing L-valine methyl ester?

A4: CD spectra provide insights into the chiral environment of the polymer backbone. For instance, copolymers of methacryloyl-L-valine methyl ester and maleic anhydride exhibit CD signals indicating the induction of chirality within the polymer chain. [, ]

Q5: How is L-valine methyl ester utilized in asymmetric synthesis?

A5: L-valine methyl ester serves as a valuable chiral building block for synthesizing various compounds, including chiral auxiliaries and catalysts. For instance, it can be used in the preparation of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries, employed in stereoselective syntheses. []

Q6: Can you elaborate on the use of L-valine methyl ester in preparing chiral catalysts?

A6: L-valine methyl ester can be incorporated into the structure of chiral catalysts. For example, it is used in synthesizing chiral oxazaborolidine catalysts, which effectively facilitate the enantioselective reduction of prochiral ketones. []

Q7: Are there examples of L-valine methyl ester derivatives used in peptide synthesis?

A7: Yes, 2-pyridyl thioesters of N-protected L-valine methyl ester have been employed in peptide synthesis. These derivatives demonstrate rapid coupling with amino esters, even hindered ones, yielding high amounts of protected dipeptides. []

Q8: How does L-valine methyl ester interact with peptide transporters?

A8: Research indicates that L-valine methyl ester acts as a substrate for rat peptide transporters PEPT1 and PEPT2, which are crucial for the absorption of small peptides in the intestine. It exhibits a higher affinity for PEPT2 compared to PEPT1. []

Q9: Is L-valine methyl ester involved in any known enzymatic reactions?

A9: Studies have shown that L-valine methyl ester can be hydrolyzed by enzymes like subtilisin. The rate of hydrolysis can be influenced by the presence of other molecules, providing insight into the enzyme's binding site characteristics. []

Q10: Has L-valine methyl ester been investigated in the context of drug development?

A10: L-valine methyl ester is a crucial starting material in the synthesis of valsartan, an antihypertensive drug. Understanding its reactivity and purity is essential for ensuring the quality and yield of valsartan production. [, , , , , ]

Q11: What is the significance of L-valine methyl ester in material science research?

A11: L-valine methyl ester can be incorporated into polymers to introduce chirality and specific functionalities. For example, it is used in the synthesis of amphiphilic polyphenylacetylenes with potential applications in materials science. []

Q12: How do the properties of L-valine methyl ester-containing polymers differ from their non-chiral counterparts?

A12: The incorporation of L-valine methyl ester can lead to significant differences in the self-assembly behavior, morphology, and optical properties of polymers. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)